molecular formula C15H6F5NO3 B2889017 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione CAS No. 57981-01-8

2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione

Cat. No. B2889017
CAS RN: 57981-01-8
M. Wt: 343.209
InChI Key: PAQCVKRZNWHXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04474815

Procedure details

N-(Pentafluorobenzyloxy)phthalimide 15.9 g, 46 mmol), n-butylamine (3.7 g, 50 mmol) and absolute ethanol (90 ml) were placed in a dry flask under a nitrogen atmosphere. This reaction mixture was stirred at 60° C. for 1 hour, cooled and adjusted to pH 3 using dry hydrogen chloride gas. The resulting white precipitate was filtered and the crystals washed with ice-cold ethanol/ether (1:1). The filtrate was concentrated to give a second crop of crystals. The combined yield of the hydroxylamine hydrochloride was 11.15 g, 99%, m.p. (sublimed) 150°. Analysis: (Found: C, 33.7; H. 2.2; Cl, 13.9; F, 37.8; N, 5.7, C7H5ClF5NO requires C, 33.7; H, 2.0; Cl, 14.2; F, 38.1; N, 5.6%).
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH2:8][O:9][N:10]2C(=O)C3=CC=CC=C3C2=O)=[C:6]([F:21])[C:5]([F:22])=[C:4]([F:23])[C:3]=1[F:24].C(N)CCC.[ClH:30].Cl.NO>C(O)C>[ClH:30].[F:1][C:2]1[C:7]([CH2:8][O:9][NH2:10])=[C:6]([F:21])[C:5]([F:22])=[C:4]([F:23])[C:3]=1[F:24] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1CON1C(C=2C(C1=O)=CC=CC2)=O)F)F)F)F
Name
Quantity
3.7 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
WASH
Type
WASH
Details
the crystals washed with ice-cold ethanol/ether (1:1)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a second crop of crystals
CUSTOM
Type
CUSTOM
Details
11.15 g, 99%, m.p. (sublimed) 150°

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.FC1=C(C(=C(C(=C1CON)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.